molecular formula C10H19N3O B1487856 2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide CAS No. 1343813-91-1

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide

Cat. No. B1487856
M. Wt: 197.28 g/mol
InChI Key: HRULGBOOEXVMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide” is a compound that falls under the category of azetidinones . Azetidinones are four-membered cyclic amides, also known as beta-lactams . They are highly important in organic and medicinal chemistry .


Physical And Chemical Properties Analysis

The compound is a white powder . It has a molecular weight of 397.27 . The compound is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide” are not available, azetidinones are a focus of ongoing research due to their wide range of biological activities . They are used in the synthesis of various natural and synthetic products exhibiting a variety of biological activities .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-5-13(6-8)7-10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULGBOOEXVMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-cyclopentylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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